1H-Pyrazole-1-carbothioamide

Description

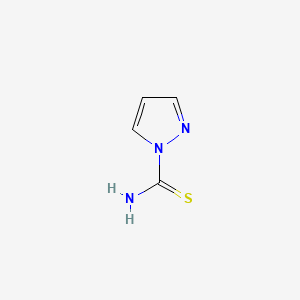

Structure

3D Structure

Properties

IUPAC Name |

pyrazole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXUJFBBVPKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363198 | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-34-9 | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazole-1-carbothioamide: Core Properties and Applications

Introduction: The Pyrazole Carbothioamide Scaffold in Modern Chemistry

The landscape of heterocyclic chemistry is continually shaped by the emergence of scaffolds that offer a unique confluence of synthetic versatility and biological relevance. Among these, the 1H-pyrazole-1-carbothioamide core has established itself as a privileged structure, particularly in the realms of medicinal chemistry and drug development. This guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and key applications of this potent pharmacophore, designed for researchers, scientists, and professionals in drug development. Unlike a rigid template, this document is structured to logically unfold the scientific narrative of this compound, from its basic molecular identity to its complex role in biological systems.

The core structure, featuring a five-membered aromatic pyrazole ring attached to a carbothioamide group, presents a unique electronic and steric profile. This arrangement facilitates diverse molecular interactions, making it an ideal starting point for the design of targeted therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2] This guide will delve into the causality behind these activities, grounding the discussion in mechanistic insights and validated experimental protocols.

Core Molecular Properties and Characterization

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in research and development. While extensive data exists for its many derivatives, the foundational properties of the parent compound, this compound, are summarized below.

Physicochemical Data

The core attributes of this compound (CAS: 1794-34-9) are presented in Table 1. These values are critical for experimental design, influencing choices of solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃S | PubChem CID: 1480595[3] |

| Molecular Weight | 127.17 g/mol | PubChem CID: 1480595[3] |

| IUPAC Name | pyrazole-1-carbothioamide | PubChem CID: 1480595[3] |

| Appearance | White to off-white crystalline solid (Predicted) | Inferred from related structures |

| Melting Point | Not available. Expected to be higher than pyrazole (66 °C) due to increased molecular weight and potential for hydrogen bonding. | - |

| Solubility | Predicted to have limited solubility in water and good solubility in polar organic solvents like ethanol, DMSO, and DMF. | Inferred from related structures |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Table 2 outlines the expected characteristic signals based on extensive data from its substituted derivatives.[2][4][5]

| Technique | Expected Characteristics |

| ¹H NMR | Three signals corresponding to the pyrazole ring protons. The H4 proton (triplet, ~6.5 ppm) and the H3/H5 protons (doublets, ~7.8 and ~8.5 ppm). Two broad signals for the -NH₂ protons, which are exchangeable with D₂O. |

| ¹³C NMR | Four signals are expected. One for the C=S carbon (~175-180 ppm) and three for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (~110-145 ppm). |

| FT-IR (cm⁻¹) | Strong N-H stretching bands for the -NH₂ group (~3400-3200 cm⁻¹). Aromatic C-H stretching (~3100 cm⁻¹). C=N stretching of the pyrazole ring (~1570-1600 cm⁻¹). A characteristic C=S stretching band (~1350-1150 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) is expected at m/z = 127. |

Synthesis and Reactivity

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and robust method for generating the this compound scaffold involves the condensation-cyclization reaction of a 1,3-dicarbonyl compound or its equivalent with thiosemicarbazide.[6]

General Synthesis Pathway

The reaction proceeds via initial condensation of the thiosemicarbazide nucleophile with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This process is typically acid-catalyzed.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the aromatic pyrazole ring and the nucleophilic/electrophilic nature of the carbothioamide group.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The N2 nitrogen is basic and can be protonated or alkylated.

-

Carbothioamide Group: The sulfur atom is nucleophilic, while the carbon is electrophilic. The amine group is nucleophilic and can react with various electrophiles, serving as a handle for further functionalization. This dual reactivity is often exploited in cyclocondensation reactions to build fused heterocyclic systems. For instance, the amine can react with α-haloketones to form pyrazolyl-thiazole derivatives.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a wide array of biological targets.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, acting through multiple mechanisms of action.[7] Their efficacy stems from the ability to inhibit key proteins involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Many pyrazole-containing compounds function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). By blocking the ATP-binding site of these enzymes, they halt the signaling cascades that drive uncontrolled cell division.

-

DNA Interaction: Some derivatives have been shown to interact directly with DNA, either through intercalation or by binding in the minor groove, leading to disruption of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. scispace.com [scispace.com]

- 3. This compound | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. One moment, please... [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

"1H-Pyrazole-1-carbothioamide" chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 1H-Pyrazole-1-carbothioamide and its Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The This compound core is a quintessential example of such a "privileged scaffold". This heterocyclic system, characterized by an aromatic five-membered pyrazole ring linked to a carbothioamide group, serves as a versatile template for designing novel drugs. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The inherent ability of the pyrazole and carbothioamide moieties to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes them highly effective at binding to biological targets.[1][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the molecular architecture, key synthetic methodologies with mechanistic insights, and standard characterization techniques for this important class of compounds.

Chapter 1: The Core Molecular Architecture

The parent compound, this compound, forms the basis for a vast library of derivatives. Its fundamental structure combines two key functional regions that are critical to its chemical reactivity and biological function.

Chemical Identity:

-

IUPAC Name: pyrazole-1-carbothioamide[4]

-

Molecular Formula: C₄H₅N₃S[4]

-

Molecular Weight: 127.17 g/mol [4]

-

CAS Number: 1794-34-9[4]

The structure consists of:

-

A Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is relatively stable and serves as a rigid scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can participate in other interactions.

-

A Carbothioamide Group (-C(=S)NH₂): This functional group, also known as a thiourea moiety when viewed as part of the larger structure, is crucial for the molecule's biological activity. The sulfur atom is a soft base and can coordinate with metal ions in enzyme active sites, while the N-H protons are excellent hydrogen bond donors.

This combination of an aromatic scaffold and a potent hydrogen-bonding group creates a molecule with a high potential for specific and strong interactions with biomolecular targets, explaining its prevalence in successful drug candidates.

Chapter 2: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound derivatives can be achieved through several reliable pathways. The choice of method is often dictated by the desired substitution pattern and whether the final product is a saturated (pyrazoline) or fully aromatic pyrazole. Below, two powerful and widely adopted strategies are detailed.

Method A: Cyclocondensation of Chalcones with Thiosemicarbazide

This classical two-step approach is exceptionally effective for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) derivatives. These non-aromatic analogs are themselves a class of highly bioactive compounds.[5][6] The strategy relies on the initial synthesis of α,β-unsaturated ketones, known as chalcones, which then undergo a cyclization reaction.

Rationale: The primary advantage of this method is its reliability and the accessibility of its precursors. Chalcones are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde, allowing for significant structural diversity in the final product.

Experimental Protocol (Representative):

-

Chalcone Synthesis: To a solution of an appropriate acetophenone derivative (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 2 mL). Stir the mixture for 15 minutes at room temperature. Add the desired aromatic aldehyde (10 mmol) to the mixture and continue stirring for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold water until neutral, and recrystallize from ethanol to yield the pure chalcone.[6][7]

-

Pyrazoline Synthesis: Dissolve the synthesized chalcone (5 mmol) in absolute ethanol (25 mL). Add thiosemicarbazide (5 mmol) followed by an aqueous solution of sodium hydroxide (40%, 1 mL). Heat the mixture to reflux for 6-8 hours, monitoring progress by TLC. After completion, cool the mixture and pour it into crushed ice. The solid product that precipitates is collected by filtration, washed with water, dried, and recrystallized from ethanol.[6]

Mechanistic Causality: The formation of the pyrazoline ring proceeds via a well-established mechanism. The terminal nitrogen of thiosemicarbazide acts as a potent nucleophile, attacking the β-carbon of the α,β-unsaturated system of the chalcone (a 1,4-nucleophilic or Michael addition). This is followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable five-membered pyrazoline ring.[1][8]

Method B: One-Pot Multicomponent Synthesis of Aromatic Pyrazoles

For accessing highly substituted, fully aromatic This compound derivatives, multicomponent reactions (MCRs) offer superior efficiency. This one-pot approach combines three or more starting materials in a single operation, minimizing waste and purification steps.

Rationale: This strategy is prized for its high degree of atom economy and convergence. It allows for the rapid generation of a library of complex molecules from simple, readily available precursors, which is invaluable for high-throughput screening in drug discovery. The use of a heterogeneous catalyst, such as HAp/ZnCl₂ nano-flakes, simplifies product isolation and allows for catalyst recycling.[3]

Experimental Protocol (Representative):

-

In a reaction vessel, combine hydrazine hydrate (1 mmol), an arylidene malononitrile derivative (1 mmol), an isothiocyanate derivative (1 mmol), and a catalytic amount of HAp/ZnCl₂ nano-flakes (10 wt%).[3]

-

Stir the mixture at 60-70°C for the appropriate time (typically 30-40 minutes), monitoring the reaction progress by TLC.[3]

-

Upon completion, extract the pure organic product with chloroform.

-

Remove the solvent under reduced pressure and recrystallize the crude product from ethanol to afford the pure, highly substituted this compound derivative.[3]

Mechanistic Causality: The proposed mechanism for this elegant synthesis involves several sequential steps within the same pot.[3] First, hydrazine hydrate attacks the isothiocyanate to form a thiosemicarbazide intermediate in situ. The amino group of this intermediate then performs a nucleophilic addition to the activated double bond of the arylidene malononitrile. This is followed by an intramolecular cyclization, tautomerization, and finally, an aerial oxidation step that results in the formation of the stable, aromatic pyrazole ring.[3]

Chapter 3: Physicochemical Characterization

Unambiguous structural confirmation of the synthesized compounds is paramount. This is achieved through a combination of standard spectroscopic techniques, each providing unique insights into the molecular structure.

Data Presentation: The table below summarizes characteristic spectroscopic data for a representative compound, 5-Amino-3-phenyl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide , synthesized via the multicomponent method.[3]

| Spectroscopic Technique | Characteristic Signals | Interpretation |

| FT-IR (cm⁻¹) | 3344-3290, 3150 | N-H stretching vibrations from the amino (NH₂) and amide (NH) groups. |

| 2211 | Sharp absorption characteristic of a nitrile (C≡N) group. | |

| 1159 | Strong band corresponding to the thiocarbonyl (C=S) stretch. | |

| ¹H NMR (δ ppm) | 11.45 (s, 1H), 8.08 (s, 2H) | Broad singlet signals for the NH and NH₂ protons, which are exchangeable with D₂O. |

| 7.95-7.35 (m) | Signals corresponding to the protons on the aromatic phenyl ring. | |

| 4.44-1.23 (m) | A set of complex signals for the protons of the cyclohexyl group. | |

| ¹³C NMR (δ ppm) | 173.85 | Highly deshielded signal, a hallmark of the thiocarbonyl (C=S) carbon. |

| 114.00 | Signal for the nitrile (C≡N) carbon. | |

| 160.12, 133.28, etc. | Signals corresponding to the carbons of the aromatic rings. | |

| 57.18, 32.51, 26.88, 26.66 | Signals for the carbons of the cyclohexyl group. |

The consistent observation of these key signals across a series of related analogs provides a self-validating system for confirming the successful synthesis of the target this compound scaffold.

Conclusion: A Field Perspective and Future Directions

The this compound scaffold remains a cornerstone of modern medicinal chemistry. The synthetic methodologies presented here—the classic chalcone cyclocondensation for pyrazoline analogs and the highly efficient multicomponent reaction for aromatic pyrazoles—provide researchers with powerful and flexible tools to generate novel chemical entities. The robust characterization data associated with these compounds allows for confident structure-activity relationship (SAR) studies.

Looking forward, the field is poised to further exploit this privileged framework. Future work will likely focus on creating even more complex derivatives to target specific biological pathways with high selectivity, such as developing next-generation COX-2 inhibitors for inflammation or novel MAO inhibitors for neurological disorders.[3][9] The continued exploration of this versatile scaffold promises to yield new therapeutic agents to address unmet medical needs.

References

-

Ch, M., Rashekar, A., Dileep Kumar, A., Pavithra, G. C., Renuka, N., & Kumar, K. A. (2016). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New this compound Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789. Available at: [Link]

-

Journal of Kufa for Chemical Sciences. (2024). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Kufa for Chemical Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Dömling, A. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. Available at: [Link]

-

Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

-

Yelekçi, K., et al. (2018). Synthesis and Monoamine Oxidase Inhibitory Activities of some 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives. Semantic Scholar. Available at: [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2897-2907. Available at: [Link]

-

Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22356–22374. Available at: [Link]

-

ResearchGate. (n.d.). General structure for Pyrazole derivative (A2). ResearchGate. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2020). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. Biointerface Research in Applied Chemistry, 10(1), 4906-4912. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-197. Available at: [Link]

Sources

- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. nanobioletters.com [nanobioletters.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

An In-depth Technical Guide to 1H-Pyrazole-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a cornerstone in the design of novel therapeutic agents. Its versatility and synthetic accessibility have propelled a multitude of pyrazole-containing compounds into clinical use. Within this esteemed class of heterocycles, 1H-Pyrazole-1-carbothioamide has emerged as a particularly intriguing entity. The introduction of the carbothioamide functional group at the N1 position of the pyrazole ring imparts a unique set of electronic and steric properties, unlocking a broad spectrum of biological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and the burgeoning applications of its derivatives in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who seek a deeper understanding of this promising molecular scaffold.

Core Identity: CAS Number and Nomenclature

A precise understanding of a compound's identity is paramount for scientific discourse and regulatory compliance. This compound is unequivocally identified by the following:

-

Chemical Abstracts Service (CAS) Number : 1794-34-9[1]

-

Systematic IUPAC Name : pyrazole-1-carbothioamide[1]

The molecule is also known by several synonyms, which are often encountered in the literature and chemical databases:

A clear and consistent use of its CAS number and systematic name is crucial to avoid ambiguity in research and development.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical and biological systems. Below is a summary of its key computed and, where available, experimental data.

| Property | Value | Source |

| Molecular Formula | C4H5N3S | PubChem[1] |

| Molecular Weight | 127.17 g/mol | PubChem[1] |

| Appearance | White to off-white solid/powder (typical for related compounds) | Inferred from derivatives |

| Melting Point | Not explicitly reported for the parent compound. Derivatives exhibit a wide range of melting points. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from synthetic protocols |

Spectroscopic Data of the Core Scaffold:

-

Infrared (IR) Spectroscopy : The IR spectra of pyrazole-1-carbothioamide derivatives consistently show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=N stretching of the pyrazole ring (around 1570-1630 cm⁻¹), and the C=S stretching of the thioamide group (around 1140-1350 cm⁻¹).[2][3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons on the pyrazole ring typically appear as distinct signals in the aromatic region. The NH₂ protons of the carbothioamide group are usually observed as a broad singlet.[2][4]

-

¹³C NMR : The carbon of the C=S group is a key diagnostic signal, typically found in the range of 173-180 ppm.[2][4]

-

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of the specific derivative is a primary confirmation of its identity.[2][4]

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is versatile, with several established routes. One of the most common and efficient methods involves the cyclocondensation of a suitable precursor with a thiosemicarbazide derivative. While a specific protocol for the parent compound is not detailed in the provided search results, a generalized and reliable synthetic strategy can be outlined based on the synthesis of its numerous analogs.

A prevalent method for creating substituted pyrazole-1-carbothioamides is the reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide.[5][6] Another powerful approach is a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy.[2]

Below is a generalized, field-proven protocol for the synthesis of a substituted this compound derivative, which can be adapted for the synthesis of the parent compound by using appropriate starting materials.

Experimental Protocol: Synthesis of a 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide

This protocol is based on the well-established reaction of a chalcone with thiosemicarbazide.[6]

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve the appropriate acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred solution.

-

To this mixture, add the corresponding aromatic aldehyde (1.0 eq) and continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice to precipitate the chalcone.

-

Filter the solid, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol.

Step 2: Cyclization to the Pyrazole-1-carbothioamide

-

Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as absolute ethanol.

-

Add thiosemicarbazide (1.0-1.5 eq) and a catalytic amount of a base (e.g., NaOH or KOH).

-

Reflux the reaction mixture for several hours, monitoring its completion by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

The precipitated solid is the desired this compound derivative.

-

Filter the product, wash with water, and purify by recrystallization.

Causality Behind Experimental Choices:

-

The use of a base in the chalcone synthesis (Claisen-Schmidt condensation) is to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the aldehyde.

-

The subsequent cyclization with thiosemicarbazide is typically acid or base-catalyzed. The base facilitates the initial Michael addition of the thiosemicarbazide to the chalcone.

-

Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.

Visualizing the Synthetic Workflow

Caption: Proposed mechanism for the one-pot synthesis of this compound derivatives. [2]

Applications in Drug Development and Research

The this compound scaffold is a cornerstone in the development of new therapeutic agents due to its broad and potent biological activities. Its derivatives have been extensively investigated for various pharmacological effects.

Antifungal and Antibacterial Activity

A significant body of research highlights the potent antimicrobial properties of this compound derivatives. [5]These compounds have shown excellent inhibition against various fungal and bacterial strains. For instance, certain derivatives have displayed significant activity against Aspergillus niger and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug nystatin. [5]Similarly, potent activity has been observed against bacteria such as Staphylococcus aureus and Escherichia coli. [5]The structure-activity relationship studies suggest that the nature and position of substituents on the pyrazole and any appended aromatic rings play a crucial role in determining the antimicrobial potency.

Quantitative Data on Antimicrobial Activity:

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

| Substituted pyrazole carbothioamides | S. aureus | 10-15 | [5] |

| Substituted pyrazole carbothioamides | E. coli | 10-15 | [5] |

| Substituted pyrazole carbothioamides | A. niger | 15-20 | [5] |

| Substituted pyrazole carbothioamides | A. flavus | 15-20 | [5] |

Anticancer Activity

The pyrazole-1-carbothioamide core is also a promising scaffold for the development of novel anticancer agents. [4]Derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). [4]Some analogs have exhibited IC₅₀ values in the sub-micromolar range, indicating high potency. [4]The proposed mechanisms of action often involve the induction of apoptosis. [4]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Derivatives of this compound have been investigated as potential cyclooxygenase (COX) inhibitors, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). [2]Molecular docking studies have shown that these compounds can bind effectively to the active site of COX-2, suggesting their potential as selective COX-2 inhibitors with a potentially improved side-effect profile compared to non-selective NSAIDs. [2]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol outlines a standard method for evaluating the antifungal activity of synthesized this compound derivatives.

-

Preparation of Fungal Cultures : Grow the selected fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until they reach the exponential growth phase.

-

Preparation of Test Compounds : Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Broth Microdilution Assay :

-

Dispense a defined volume of sterile broth medium into the wells of a microtiter plate.

-

Perform serial dilutions of the test compounds in the microtiter plate.

-

Inoculate each well with a standardized suspension of the fungal spores or mycelial fragments.

-

Include positive controls (a known antifungal agent) and negative controls (solvent only).

-

-

Incubation : Incubate the microtiter plates under appropriate conditions (temperature and duration) for fungal growth.

-

Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Visualizing a Potential Biological Signaling Pathway

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion and Future Perspectives

This compound represents a versatile and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the ease of introducing a wide range of substituents have led to the discovery of numerous derivatives with potent and diverse biological activities. The demonstrated efficacy of these compounds as antifungal, antibacterial, anticancer, and anti-inflammatory agents underscores their significant therapeutic potential.

Future research in this area should focus on several key aspects. The synthesis of the parent this compound and a thorough characterization of its properties would provide a crucial baseline for further studies. Elucidating the precise mechanisms of action for the various biological activities will be essential for rational drug design and optimization. Furthermore, exploring the pharmacokinetic and toxicological profiles of the most promising derivatives will be a critical step towards their potential clinical development. The continued exploration of the chemical space around the this compound core is certain to yield novel and effective therapeutic agents for a wide range of diseases.

References

-

A One-Pot Multicomponent Catalytic Synthesis of New this compound Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]

-

This compound | C4H5N3S | CID 1480595 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. SciSpace. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

-

Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Kufa for Chemical Sciences. [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

-

Synthesis of pyrazol-carbothioamide derivatives - ResearchGate. ResearchGate. [Link]

-

General structure for Pyrazole derivative (A2):... - ResearchGate. ResearchGate. [Link]

Sources

The Discovery and Development of 1H-Pyrazole-1-carbothioamide Derivatives and Analogs: A Technical Guide for Researchers

Introduction: The Versatility of the Pyrazole-Carbothioamide Scaffold

The 1H-pyrazole-1-carbothioamide core is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these promising compounds. For drug development professionals and researchers, understanding the nuances of this chemical class—from synthetic strategies to structure-activity relationships (SAR) and mechanisms of action—is paramount for harnessing its therapeutic potential. The inherent structural features of the pyrazole ring, combined with the diverse reactivity of the carbothioamide group, offer a rich landscape for chemical modification and optimization of pharmacological properties. Pyrazole-containing compounds have already made a significant impact as FDA-approved drugs, underscoring the therapeutic promise of this heterocyclic motif[1][2][3]. This guide will delve into the technical intricacies of working with this compound derivatives, providing field-proven insights to accelerate research and development efforts.

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of this compound derivatives can be approached through various routes, with the choice of method often dictated by the desired substitution patterns and the availability of starting materials.

One-Pot Multicomponent Reactions: An Efficient Approach

One of the most efficient methods for the synthesis of highly substituted this compound derivatives is the one-pot multicomponent reaction. This approach offers several advantages, including high yields, a broad substrate scope, simple procedures, and short reaction times[4].

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides [4]

-

Reaction Setup: In a round-bottom flask, combine hydrazine hydrate (1 mmol), an appropriate arylidene malononitrile (1 mmol), and the desired isothiocyanate (1 mmol).

-

Catalyst Addition: Add a catalytic amount of HAp/ZnCl2 nano-flakes (10 wt%).

-

Reaction Conditions: Stir the mixture at 60-70°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, extract the pure organic product with chloroform. Recrystallize the crude product from ethanol to obtain the purified this compound derivative.

A plausible mechanism for this one-pot synthesis is initiated by the nucleophilic attack of hydrazine hydrate on the isothiocyanate to form a thiosemicarbazide intermediate.

Synthesis via Chalcone Intermediates: A Versatile Two-Step Process

A widely employed and versatile method involves the cyclization of chalcone derivatives with thiosemicarbazide. This two-step process allows for significant diversity in the final products, as a wide array of chalcones can be readily synthesized.

Experimental Protocol: Synthesis from Chalcones [5][6][7]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Base-Catalyzed Reaction: Dissolve an appropriate acetophenone derivative (1 mmol) in ethanol. Add a catalytic amount of a base, such as sodium hydroxide.

-

Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde (1 mmol).

-

Reaction and Isolation: Continue stirring at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into crushed ice to precipitate the chalcone. Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Pyrazoline-Carbothioamide Formation

-

Cyclization Reaction: Reflux a mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide (1 mmol) in a solvent such as glacial acetic acid or ethanol with a catalytic amount of base (e.g., NaOH) for 4-6 hours[6][7].

-

Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into crushed ice. The precipitated product is then filtered, washed, and recrystallized to yield the pure 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Caption: General workflow for the synthesis of this compound derivatives via chalcone intermediates.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N stretching (around 1570-1620 cm⁻¹), and the C=S stretching of the carbothioamide group (around 1100-1350 cm⁻¹)[6][8][9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the pyrazole/pyrazoline ring exhibit characteristic chemical shifts and coupling patterns. For instance, in 4,5-dihydro-1H-pyrazole derivatives, the protons at C4 and C5 often appear as a set of doublet of doublets, indicating their diastereotopic nature[6][9]. The NH₂ protons of the carbothioamide group typically appear as a broad singlet[9].

-

¹³C NMR: The carbon of the C=S group is a key diagnostic signal, typically resonating in the downfield region (around 170-180 ppm)[4][6]. The carbons of the pyrazole ring also show characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition[4][6][8].

| Spectroscopic Data for a Representative Compound: 5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide [9] | |

| Technique | Observed Signals (Key Features) |

| IR (cm⁻¹) | N-H stretching, C=N stretching, C=S stretching |

| ¹H NMR (δ, ppm) | Doublet of doublets for C4 and C5 protons, singlet for NH₂, signals for aromatic and N(CH₃)₂ protons |

| ¹³C NMR (δ, ppm) | Signal for C=S carbon, signals for pyrazoline ring carbons (C3, C4, C5), aromatic carbons, and N(CH₃)₂ carbons |

| MS (m/z) | Molecular ion peak corresponding to the calculated molecular weight |

A Spectrum of Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Anticancer Activity: Targeting Multiple Pathways

A significant body of research has focused on the anticancer potential of this scaffold. These compounds have been shown to exert their cytotoxic effects through various mechanisms.

-

EGFR Kinase Inhibition: Certain pyrazole-linked pyrazoline derivatives with a carbothioamide tail have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase[10][11]. Overexpression of EGFR is implicated in the development and progression of several cancers.

-

Induction of Apoptosis: Many active compounds induce programmed cell death, or apoptosis, in cancer cells. This is often confirmed through assays such as DAPI staining and flow cytometry using Annexin-V/PI labeling[10][11].

-

DNA Binding: Some carbothioamide/carboxamide-based pyrazoline analogs have been shown to interact with DNA, which may contribute to their anticancer effects[6][12][13].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanobioletters.com [nanobioletters.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of the 1H-Pyrazole-1-carbothioamide Core

Foreword: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, unrelated biological targets—represents a cornerstone of efficient drug discovery. The 1H-Pyrazole-1-carbothioamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this versatile core, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and key therapeutic applications of this promising heterocyclic system, moving beyond a mere recitation of facts to explore the causal relationships that underpin its multifaceted bioactivity. Our focus will be on providing not just data, but actionable insights to empower your own research endeavors.

The this compound Core: A Structural and Synthetic Overview

The this compound moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with a carbothioamide group attached to one of the ring nitrogens. This structural arrangement imparts a unique combination of electronic and steric properties that are crucial for its diverse biological interactions.

General Synthesis: The Chalcone-Thiosemicarbazide Cyclization Pathway

A prevalent and efficient method for the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives involves the acid- or base-catalyzed cyclization of α,β-unsaturated ketones, commonly known as chalcones, with thiosemicarbazide.[1][2][3] This reaction proceeds via a Michael addition of the terminal nitrogen of thiosemicarbazide to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of a base (e.g., 40% NaOH aqueous solution).[4]

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

-

-

Pyrazoline Synthesis (Cyclization):

-

Dissolve the synthesized chalcone (1 mmol) and thiosemicarbazide (1.2 mmol) in absolute ethanol (30 mL).[3]

-

Add a catalytic amount of a base (e.g., NaOH) or acid (e.g., acetic acid).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[4]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

-

Anticancer mechanisms of this compound derivatives.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of novel this compound derivatives are typically assessed using in vitro cell viability assays, such as the MTT or SRB assay, against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| C5 | EGFR Kinase | 0.07 | [5] |

| 18 | Various human cancer cell lines | Potent activity | [6] |

| SCT-4 | MCF-7 | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound core is a prominent pharmacophore in the development of novel antimicrobial agents. [8]Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. [1][2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring at the 3-position of the pyrazole core often enhances antibacterial and antifungal activity. [8]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar well diffusion methods.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5a | S. aureus | 15 | [8] |

| 5a | E. coli | 15 | [8] |

| 5b | A. niger | 20 | [8] |

| 5c | A. flavus | 20 | [8] |

Enzyme Inhibition: A Versatile Mode of Action

The this compound scaffold has been successfully employed to design inhibitors for various enzymes implicated in disease pathogenesis.

Monoamine Oxidase (MAO) Inhibition

Certain derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. [9]This suggests their potential for the development of novel antidepressants and neuroprotective agents.

Nitric Oxide Synthase (NOS) Inhibition

1H-Pyrazole-1-carboxamidine, a related analogue, has been shown to be a potent inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). [10][11]This has implications for the treatment of conditions associated with excessive nitric oxide production, such as inflammation and septic shock.

Carbonic Anhydrase (CA) Inhibition

Several this compound derivatives have demonstrated low-nanomolar inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II), which are important targets for diuretics and antiglaucoma agents. [12] Table 3: Enzyme Inhibitory Activity of this compound and Related Structures

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | IC₅₀ = 0.2 µM | [10] |

| 4-methyl-PCA | iNOS | IC₅₀ = 2.4 µM | [10] |

| Compound 7 | hCA I | Kᵢ = 5.13 nM | [12] |

| Compound 7 | hCA II | Kᵢ = 11.77 nM | [12] |

Concluding Remarks and Future Directions

The this compound core structure represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities it exhibits make it an attractive starting point for the design of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets for its various bioactivities, optimizing the scaffold through structure-based drug design, and exploring its potential in preclinical and clinical studies. The continued exploration of this remarkable heterocyclic system holds significant promise for the development of next-generation drugs to address a multitude of human diseases.

References

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

-

Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

-

Synthesis and Monoamine Oxidase Inhibitory Activities of some 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives. Medicinal Chemistry Research. [Link]

-

Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. [Link]

-

Design, Synthesis, Characterization, Evaluation for Anticancer and Cytotoxic Properties of New Pyrazole Carbothioamides. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Der Pharma Chemica. [Link]

-

Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

-

Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British Journal of Pharmacology. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Proposed reaction mechanism for the formation of pyrazole-carbothioamide. ResearchGate. [Link]

-

1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies. Journal of Molecular Structure. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ResearchGate. [Link]

-

Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Kufa for Chemical Sciences. [Link]

Sources

- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 10. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for 1H-Pyrazole-1-carbothioamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrazole-1-carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3] Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation therapeutics with improved potency and specificity. This in-depth technical guide provides a comprehensive framework for elucidating the MoA of novel this compound derivatives. We will delve into the strategic workflows, from initial target identification to intricate signaling pathway analysis, supported by detailed, field-proven experimental protocols and data interpretation strategies. This guide is designed to empower researchers to navigate the complexities of MoA studies and accelerate the translation of promising compounds from the bench to the clinic.

The Strategic Imperative: A Framework for MoA Elucidation

A successful MoA study is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The overall strategy can be conceptualized as a multi-pronged approach, commencing with broad, unbiased screening to identify potential cellular targets, followed by rigorous validation and detailed characterization of the compound's impact on cellular signaling.

Caption: General workflow for Mechanism of Action (MoA) studies.

Phase 1: Target Identification - Casting a Wide Net

The initial step is to identify the potential molecular targets of your this compound derivative. Unbiased, large-scale approaches are invaluable at this stage to generate high-quality hypotheses.

Quantitative Proteomics for Target Identification

Quantitative proteomics is a powerful method to identify protein targets by observing changes in protein stability or abundance upon compound treatment.[1][4]

Experimental Protocol: Affinity-Based Target Identification

-

Probe Synthesis & Immobilization:

-

Synthesize a derivative of the this compound with a linker for immobilization to a solid support (e.g., NHS-activated sepharose beads).[3]

-

Ensure the modification does not abrogate the biological activity of the parent compound.

-

Immobilize the probe on the beads according to the manufacturer's protocol.

-

-

Target Capture & Enrichment:

-

Prepare a cell lysate that maintains the native conformation of the target proteins.

-

Incubate the lysate with the immobilized probe to allow for binding of target proteins.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins, often using a solution of the free compound to ensure specificity.

-

-

Protein Identification & Validation:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins by searching the MS/MS data against a protein database.

-

Validate potential targets using orthogonal methods.

-

Phase 2: Target Validation and Engagement - From Hypothesis to Confirmation

Once putative targets are identified, the next crucial step is to validate these interactions and confirm that the compound engages the target in a cellular context.

In Vitro Biochemical Assays

Biochemical assays are essential for confirming direct interaction with the putative target and quantifying the compound's inhibitory potency. The choice of assay depends on the identified target class. Derivatives of this compound have been reported to target several enzyme families.[5][6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.[8]

-

Reagent Preparation:

-

Prepare a serial dilution of the this compound derivative in 100% DMSO.

-

Prepare a 4X final assay concentration stock in the appropriate kinase buffer.

-

Prepare a 4X solution of the kinase of interest.

-

Prepare a 2X solution of the substrate and ATP in kinase buffer. The ATP concentration should be at its apparent Km for the kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.

-

Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.[8]

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[8]

-

Incubate for 60 minutes at room temperature.[8]

-

-

Detection:

-

Stop the reaction by adding a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio and normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in intact cells or cell lysates.[9][10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Western Blot-based CETSA

-

Cell Treatment and Heating:

-

Treat cultured cells with the this compound derivative or vehicle control.

-

Harvest the cells and resuspend them in a buffer containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.[10] Include a non-heated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

-

Detection and Analysis:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

-

Phase 3: Signaling Pathway and Functional Analysis

With a validated target, the focus shifts to understanding the downstream consequences of target engagement on cellular signaling and function.

Mapping the Signaling Cascade

Many this compound derivatives are reported to be kinase inhibitors, which by their nature, modulate signaling pathways critical for cell proliferation, survival, and inflammation.[5]

Caption: A representative kinase signaling pathway modulated by a pyrazole-based inhibitor.

Experimental Approach: Phospho-protein Analysis

Western blotting with phospho-specific antibodies is a standard method to assess the phosphorylation status of key proteins in a signaling pathway after treatment with the inhibitor.

Cellular Functional Assays

These assays aim to connect the observed target engagement and pathway modulation to a cellular phenotype.

-

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To quantify the antiproliferative effects of the compound.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate if the compound causes cell cycle arrest.

Other Potential Mechanisms of Action

While kinase inhibition is a prominent MoA for pyrazole derivatives, other mechanisms have been reported and should be investigated, particularly if a clear kinase target is not identified.

DNA Intercalation/Binding

Some pyrazole-containing compounds have been shown to interact with DNA.[2]

Experimental Protocol: Surface Plasmon Resonance (SPR) for DNA Binding

SPR can be used to measure the binding kinetics and affinity of a small molecule to a DNA oligonucleotide in real-time without the need for labels.[13][14][15]

-

Chip Preparation:

-

Immobilize a biotinylated DNA oligonucleotide corresponding to a specific sequence of interest onto a streptavidin-coated sensor chip.

-

Use a reference flow cell with no immobilized DNA to subtract non-specific binding.

-

-

Binding Analysis:

-

Inject a series of concentrations of the this compound derivative over the sensor chip surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cyclooxygenase (COX) Inhibition

Certain pyrazole derivatives are known to inhibit COX enzymes, which are key players in inflammation.[7][16]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.[17]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound.

-

Prepare a Reaction Mix containing COX Assay Buffer, a fluorescent probe, and a cofactor.

-

-

Assay Protocol:

-

Add the diluted test compound or controls (e.g., celecoxib as a positive control, vehicle as a negative control) to a 96-well plate.

-

Add the COX-2 enzyme to all wells except the "no enzyme" control.

-

Add the Reaction Mix to each well.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition relative to the enzyme control.

-

Plot the percent inhibition against the compound concentration to calculate the IC50 value.

-

Monoamine Oxidase (MAO) Inhibition

Some pyrazole derivatives have been investigated as inhibitors of MAO, an important target in neurological disorders.

Experimental Protocol: Fluorometric MAO-A Inhibitor Screening Assay

This assay detects hydrogen peroxide, a byproduct of MAO-A activity, using a fluorescent probe.[18][19]

-

Reagent Preparation:

-

Reconstitute and dilute the MAO-A enzyme, substrate (e.g., tyramine), developer, and probe as per the kit instructions.

-

Prepare dilutions of the test compound and a known MAO-A inhibitor (e.g., clorgyline) as a positive control.

-

-

Assay Protocol:

-

Add the test compound, inhibitor control, or vehicle to a 96-well plate.

-

Add the diluted MAO-A enzyme solution and incubate to allow for inhibitor binding.

-

Add the substrate solution to initiate the reaction.

-

Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percent inhibition relative to the enzyme control.

-

Calculate the IC50 value from the dose-response curve.

-

Data Presentation and Interpretation

Table 1: Representative Quantitative Data for a Hypothetical this compound Derivative (PYCZ-1)

| Assay Type | Target/Cell Line | Parameter | Value |

| Target-Based Assays | |||

| In Vitro Kinase Assay | Kinase X | IC50 | 50 nM |

| Kinase Y | IC50 | 1.2 µM | |

| COX-2 Inhibition Assay | Recombinant hCOX-2 | IC50 | 250 nM |

| MAO-A Inhibition Assay | Recombinant hMAO-A | IC50 | > 10 µM |

| Cell-Based Assays | |||

| Antiproliferation Assay | Cancer Cell Line A | GI50 | 150 nM |

| Cancer Cell Line B | GI50 | 800 nM | |

| Target Engagement (CETSA) | Kinase X in cells | ΔTagg | +5.2 °C |

Conclusion and Future Directions

The study of the mechanism of action of this compound derivatives is a multifaceted endeavor that requires a combination of unbiased discovery approaches and rigorous, hypothesis-driven validation experiments. This guide has outlined a comprehensive strategy, complete with detailed protocols for key assays targeting kinases, DNA, COX, and MAO. By systematically applying these methodologies, researchers can build a robust understanding of how their compounds exert their biological effects. This knowledge is not only of fundamental scientific importance but is also the bedrock of successful drug development, enabling the optimization of lead compounds and the design of clinical trials with a higher probability of success. Future work in this area will likely see the increasing integration of advanced techniques such as chemoproteomics, CRISPR-based genetic screens, and computational modeling to further accelerate the journey from a promising scaffold to a life-saving therapeutic.

References

- Bantscheff, M., & Lemeer, S. (2015). Identification of the targets of biologically active small molecules using quantitative proteomics. Methods in molecular biology (Clifton, N.J.), 1306, 17–33.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- Jonsson, M. P., & Löfås, S. (2007). Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance. In Protein-Ligand Interactions (pp. 445-465). Humana Press.

- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- Sigma-Aldrich. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin.

- El-Gamal, M. I., Anbar, A. M., El-Adl, K., Al-Said, M. S., Abdel-Maksoud, M. S., & Yoo, K. H. (2011). Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. Archiv der Pharmazie, 344(3), 197–204.

- Alanazi, A. M., Al-Abdullah, E. S., El-Gamal, M. I., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Molecules, 24(16), 2951.

- Reinhard, F. B., Eberhard, D., Werner, T., & Mårtensson, L. G. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 93–111.

- Abdellatif, K. R., Fadaly, W. A., Ali, W. A., & Kamel, G. M. (2016). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 114–121.

- Abcam. (2021, August 10). ab284510 – Monoamine Oxidase A (MOA-A) Inhibitor Screening Kit (Fluorometric).

- Wilson, W. D. (2015). Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance. Methods in molecular biology (Clifton, N.J.), 1334, 137–156.

- Sasmal, P. K., Talwar, R., Swetha, J., Balasubrahmanyam, D., Venkatesham, B., Rawoof, K. A., ... & Reddy, D. S. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4828–4833.

- Küchler, A., & Wulsdorf, T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8684.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2022). Synthesis of (1H‐pyrazole‐1‐carbothioamido) acetamido)furan‐3‐carboxamide derivatives. Journal of Heterocyclic Chemistry, 59(1), 164–173.

- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., & Loo, J. A. (2009). Target identification by drug affinity responsive target stability (DARTS).

- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

- Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 25(11), 2661.

- Quinn, R. J., & Carroll, A. R. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38–41.

- Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(18), 4238.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2021). A One-Pot Multicomponent Catalytic Synthesis of New this compound Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10589–10600.

- BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).

- Ghafourian, T., & Zali, H. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal chemistry research, 22(1), 339–348.

- BMG LABTECH. (2020, September 1). Kinase assays.

- Al-Aqeel, H., & Al-Harbi, S. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

- Merck Millipore. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520)-Technical Bulletin.

- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).

- BenchChem. (n.d.).

- Wang, Y., Li, J., & He, L. (2019). Protein target discovery of drug and its reactive intermediate metabolite by using proteomic strategy. Journal of pharmaceutical analysis, 9(3), 155–163.

- LaBute, M. X., Scott, D. A., & Wigle, T. J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 232–240.